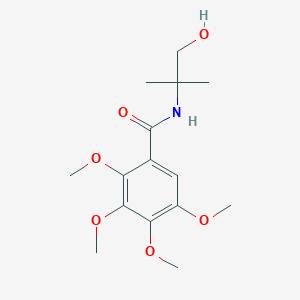![molecular formula C18H20F3N3O2 B1456668 {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid CAS No. 1311278-83-7](/img/structure/B1456668.png)
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid
Overview
Description
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid is a useful research compound. Its molecular formula is C18H20F3N3O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agrochemicals
The TFMP derivatives are extensively used in the agrochemical industry for the protection of crops from pests . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds. For instance, fluazifop-butyl was the first TFMP derivative introduced to the market, and since then, over 20 new TFMP-containing agrochemicals have been developed .
Pharmaceutical Industry
Several TFMP derivatives have found applications in the pharmaceutical sector . Five pharmaceutical products containing the TFMP moiety have been approved for the market, and many more are undergoing clinical trials . The incorporation of TFMP can significantly alter the pharmacokinetics and pharmacodynamics of therapeutic agents.
Veterinary Medicine
In veterinary medicine , two products containing TFMP derivatives are currently approved for use . These compounds are used to treat various conditions in animals, leveraging the enhanced properties conferred by the TFMP group.
Synthesis of Intermediates
TFMP derivatives like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) are used as chemical intermediates for synthesizing several crop-protection products . The demand for such intermediates is high due to their effectiveness and the growing need for advanced agricultural chemicals.
Biological Activity Studies
The biological activities of TFMP derivatives are believed to be a result of the combination of the fluorine atom’s properties and the pyridine ring’s characteristics . Research in this area can lead to the discovery of novel applications and more effective compounds.
Development of Functional Materials
Advances in the fields of functional materials have been made possible by the development of fluorinated organic compounds, including those with TFMP groups . These materials find applications in various industries, from electronics to coatings, due to their unique properties.
Chemical Property Analysis
The study of TFMP derivatives also includes the analysis of their chemical properties , such as reactivity, stability, and interactions with other molecules . This research is crucial for designing compounds with desired characteristics for specific applications.
Environmental Impact Studies
Understanding the environmental impact of TFMP derivatives is essential, especially when these compounds are used in agrochemicals and pharmaceuticals . Research in this field focuses on the degradation, bioaccumulation, and potential ecological effects of these substances.
Mechanism of Action
Target of Action
The compound contains a pyridine ring, which is a common feature in many biologically active molecules. Pyridine derivatives are known to interact with a variety of targets, including enzymes and receptors .
Mode of Action
The trifluoromethyl group is often used in medicinal chemistry to enhance binding affinity and selectivity. It could potentially form strong interactions with its target .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many pyridine derivatives are involved in pathways related to signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
The ADME properties of a compound depend on many factors, including its size, polarity, and the presence of functional groups. For instance, the presence of a dimethylamino group might enhance the compound’s solubility, potentially affecting its absorption and distribution .
Result of Action
The cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme, it could lead to the downregulation of a specific metabolic pathway .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action. For instance, the compound’s ionization state and, consequently, its ability to cross cell membranes might be affected by pH .
properties
IUPAC Name |
2-[[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methyl-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-23(2)16-9-14(18(19,20)21)8-15(22-16)13-6-4-12(5-7-13)10-24(3)11-17(25)26/h4-9H,10-11H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSMFUVGPYEAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)CN(C)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















